Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane is an organosilicon compound characterized by its unique molecular structure and versatile applications in various fields, including chemistry, biology, and industry. This compound serves as a precursor in the synthesis of more complex organosilicon compounds and finds potential uses in drug delivery systems due to its biocompatibility.
The compound is cataloged under the CAS number 656824-66-7 and has a molecular formula of C15H24Si. It is primarily synthesized through hydrosilylation reactions involving silicon-containing precursors and organometallic reagents.
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane belongs to the class of silanes, specifically organosilanes, which are compounds containing silicon atoms bonded to carbon and hydrogen atoms. This classification highlights its relevance in both organic synthesis and materials science.
The synthesis of Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane typically involves the following methods:
The general procedure for synthesizing this compound includes:
The efficiency of these reactions can be influenced by factors such as temperature, pressure, and the nature of the catalyst used.
The molecular structure of Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane can be represented as follows:
Property | Value |
---|---|
CAS Number | 656824-66-7 |
Molecular Formula | C15H24Si |
Molecular Weight | 232.44 g/mol |
IUPAC Name | trimethyl-[3-methyl-1-(4-methylphenyl)but-3-enyl]silane |
InChI Key | SKAVFVWZQWFLEE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(CC(=C)C)Si(C)C |
The structural data indicates that the compound features a silane group attached to a substituted butene, which contributes to its reactivity and utility in organic synthesis.
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the desired product:
The choice of reagents significantly influences the yield and selectivity of the products formed.
The mechanism by which Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon atom forms stable bonds with carbon, oxygen, and nitrogen, allowing participation in diverse chemical transformations. Key pathways include:
These intermediates facilitate further reactions, leading to various chemical products depending on the reaction conditions employed.
The physical properties of Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and materials science.
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane has several scientific applications:
This compound's versatility underscores its significance across multiple scientific disciplines, making it a valuable subject for ongoing research and application development.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3